(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

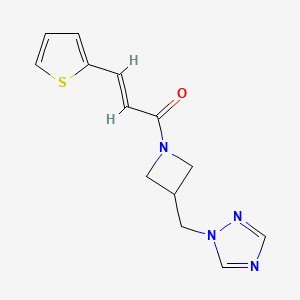

The compound (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex enone derivative featuring three key moieties:

- A 1,2,4-triazole group linked via a methylene bridge to an azetidine ring, introducing conformational rigidity and hydrogen-bonding capabilities.

- A conjugated α,β-unsaturated ketone (enone) backbone, enabling reactivity in Michael addition or cycloaddition reactions.

The azetidine ring enhances solubility compared to bulkier aliphatic chains, while the thiophene moiety may improve membrane permeability due to its lipophilic nature .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-13(4-3-12-2-1-5-19-12)16-6-11(7-16)8-17-10-14-9-15-17/h1-5,9-11H,6-8H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHDRLWFTTZKDU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of azetidine derivatives with triazole and thiophene moieties. The structural formula can be represented as follows:

This compound features a conjugated system that may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with triazole and thiophene groups exhibit significant antimicrobial properties. For instance:

- Triazole derivatives have been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Thiophene-containing compounds often demonstrate enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes .

The specific compound has been tested against several bacterial strains, showing promising inhibitory effects.

Antifungal Properties

Triazole derivatives are well-known for their antifungal activities. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens, particularly those resistant to conventional treatments. Studies have demonstrated that similar compounds can inhibit the growth of fungi such as Candida albicans .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways of pathogens.

- Membrane Disruption : Thiophene components can alter membrane permeability, leading to cell lysis.

- DNA Interaction : Triazole derivatives can intercalate into DNA or disrupt replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Example Case Study

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives, including those structurally related to our compound. The results indicated a strong correlation between structural features (like the presence of thiophene and triazole rings) and antimicrobial potency against Gram-positive bacteria.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene moieties often exhibit significant antimicrobial properties. The incorporation of the azetidine structure may enhance these effects. For instance, derivatives of 1,2,4-triazole have been shown to possess broad-spectrum antimicrobial activity against various bacterial strains .

Case Study:

A study demonstrated that triazole-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The specific compound (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be synthesized and tested for its efficacy against standard microbial strains to evaluate its potential as a new antimicrobial agent.

Antifungal Properties

The triazole ring is well-known for its antifungal activity. Compounds with this structure are often utilized in treating fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Research Findings:

Triazole derivatives have been reported to show potent antifungal activity against Candida species. The proposed compound could be evaluated for its antifungal efficacy in vitro and in vivo models to establish its therapeutic potential.

Anti-cancer Activity

Recent studies have highlighted the role of triazole derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The combination of azetidine and thiophene may contribute to enhanced selectivity and potency against cancer cells.

Case Study:

A series of synthesized triazole derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly increased their effectiveness . Testing this compound could provide insights into its potential as an anticancer agent.

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes and cancer progression.

Research Insights:

Studies have shown that triazole-based compounds can act as selective COX inhibitors . Evaluating the inhibitory activity of this compound could lead to new anti-inflammatory agents.

Material Science Applications

The unique structural properties of this compound may also lend itself to applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.

Structural Insights:

The presence of both electron-rich thiophene and electron-deficient triazole units can facilitate charge transfer processes essential for electronic applications. Research into the electronic properties of this compound could reveal its potential as a material for organic electronics.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | New antimicrobial therapies |

| Antifungal | Inhibition of ergosterol synthesis | Treatment options for fungal infections |

| Anti-cancer | Inhibition of cancer cell proliferation | Development of novel anticancer drugs |

| Enzyme inhibition | Selective COX inhibition | New anti-inflammatory agents |

| Material science | Potential use in organic semiconductors | Advancements in electronic materials |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related enone derivatives:

*Calculated using ChemDraw.

Key Observations:

- Electronic Effects : The thiophene group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing nitro group in and the halogenated aryl group in .

- Solubility : The azetidine ring in the target compound likely improves aqueous solubility compared to bulkier substituents like naphthalene or methylphenyl .

- Bioactivity Potential: Halogenated analogs (e.g., ) exhibit enhanced bioactivity due to halogen bonding, while imidazole-containing derivatives show π-stacking interactions critical for enzyme inhibition.

Pharmacological Considerations

- Thiophene vs. Imidazole/Naphthalene : Thiophene’s sulfur atom may confer redox-modulating properties, distinct from imidazole’s hydrogen-bonding or naphthalene’s planar hydrophobicity .

- Triazole vs. Thiadiazole : The 1,2,4-triazole group in the target compound offers metabolic stability over thiadiazole derivatives, which are prone to hydrolysis .

Q & A

Q. What are best practices for data reproducibility in SAR studies?

- Blinded assays : Assign compound codes to minimize bias in activity scoring .

- Open-data frameworks : Deposit raw NMR, MS, and assay data in repositories like Zenodo or PubChem .

- Batch testing : Synthesize and screen multiple compound batches to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.